Carumonam

Beschreibung

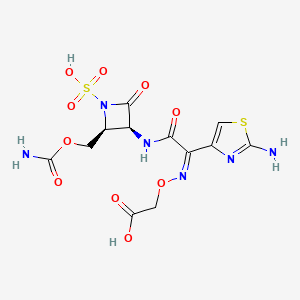

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOJFJSJSIGLV-JNHMLNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048312 | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87638-04-8 | |

| Record name | Carumonam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carumonam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carumonam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carumonam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARUMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carumonam's Mechanism of Action on Penicillin-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carumonam, a monobactam antibiotic, exerts its bactericidal effects by targeting and inactivating essential penicillin-binding proteins (PBPs), enzymes critical for the synthesis and maintenance of the bacterial cell wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interaction with PBPs in Gram-negative bacteria. This document details the quantitative binding affinities of this compound for various PBPs, outlines the experimental protocols used to determine these interactions, and illustrates the downstream signaling pathways leading to bacterial cell death.

Introduction

This compound is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Its primary mode of action is the inhibition of peptidoglycan synthesis, a process essential for the integrity of the bacterial cell wall.[2] This inhibition is achieved through the covalent acylation of the active site of PBPs, preventing them from carrying out their transpeptidase function in cross-linking peptidoglycan strands.[3] The specificity of this compound for certain PBPs dictates its spectrum of activity, which is predominantly against aerobic Gram-negative bacilli.[1][4]

Penicillin-Binding Protein Specificity and Affinity

The antibacterial efficacy of this compound is directly correlated with its binding affinity to specific PBPs. Extensive research has demonstrated that this compound exhibits a particularly high affinity for PBP3.[1][5][6]

Primary Target: Penicillin-Binding Protein 3 (PBP3)

PBP3, also known as FtsI, is an essential cell division protein in many Gram-negative bacteria.[7][8] It is a key component of the divisome, the protein complex responsible for septal peptidoglycan synthesis during cell division.[7][9] By specifically targeting and inactivating PBP3, this compound effectively blocks this crucial step, leading to the inhibition of cell division.[10] This targeted action results in a characteristic morphological change in the bacteria, namely the formation of long, filamentous cells, as the bacteria continue to grow in length but are unable to divide.[5][10]

Secondary Targets and Overall Affinity Profile

While PBP3 is the primary target, this compound also demonstrates a moderate affinity for PBP1a.[2][5] PBP1a is a bifunctional enzyme with both transglycosylase and transpeptidase activity, involved in cell elongation. The binding to PBP1a, although weaker than to PBP3, may contribute to the overall antibacterial effect. This compound shows poor affinity for other PBPs in Gram-negative bacteria.[5][6] This high degree of specificity for PBP3 is a defining characteristic of its mechanism of action.

Quantitative Data on PBP Binding Affinity

The binding affinity of this compound to various PBPs has been quantified using competitive binding assays, typically measured as the 50% inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound's binding to PBPs in key Gram-negative pathogens.

| Bacterial Species | Penicillin-Binding Protein | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP3 | 0.1 - 0.4 | [5][6] |

| PBP1a | >100 | [6] | |

| Enterobacter cloacae | PBP3 | 0.1 - 0.4 | [5][6] |

| PBP1a | >100 | [6] | |

| Pseudomonas aeruginosa | PBP3 | <0.1 | [5][6] |

| PBP1a | 10 - 100 | [6] |

Table 1: IC50 values of this compound for Penicillin-Binding Proteins in various Gram-negative bacteria.

Experimental Protocols

The determination of this compound's binding affinity for PBPs involves several key experimental procedures. The following sections provide detailed methodologies for these assays.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0) and lyse the cells using a French press or sonication to disrupt the cell envelope.

-

Removal of Debris: Centrifuge the lysate at a low speed to remove unbroken cells and large debris.

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge and pellet the cell membranes by high-speed centrifugation.

-

Washing and Storage: Wash the membrane pellet with buffer to remove any remaining cytoplasmic components. Resuspend the final membrane preparation in a small volume of buffer and store at -70°C until use.

PBP Competition Binding Assay (Radiolabeled)

This assay measures the ability of unlabeled this compound to compete with a radiolabeled β-lactam (e.g., [3H]benzylpenicillin) for binding to PBPs.

-

Reaction Setup: In a series of microcentrifuge tubes, combine the prepared bacterial membrane fraction with increasing concentrations of unlabeled this compound.

-

Pre-incubation: Incubate the mixtures for a defined period (e.g., 10 minutes at 30°C) to allow this compound to bind to the PBPs.

-

Addition of Radiolabel: Add a fixed concentration of radiolabeled [3H]benzylpenicillin to each tube.

-

Incubation: Incubate the reaction mixtures for a further period (e.g., 10 minutes at 30°C) to allow the radiolabeled penicillin to bind to any available PBPs.

-

Termination of Reaction: Stop the binding reaction by adding a large excess of unlabeled penicillin G.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: Treat the gel with a scintillant (e.g., 1 M sodium salicylate) to enhance the radioactive signal.

-

Detection: Dry the gel and expose it to X-ray film. The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of this compound, allowing for the determination of the IC50 value.

PBP Competition Binding Assay (Fluorescent)

This method utilizes a fluorescently labeled penicillin derivative, such as Bocillin FL, as a reporter.

-

Reaction Setup: Similar to the radiolabeled assay, incubate the bacterial membrane fraction with a range of concentrations of unlabeled this compound.

-

Addition of Fluorescent Probe: Add a fixed concentration of Bocillin FL to each reaction.

-

Incubation: Incubate the mixtures to allow for competitive binding.

-

SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The decrease in fluorescence intensity of the PBP bands with increasing this compound concentration is used to calculate the IC50.[11][12]

Downstream Effects and Signaling Pathway

The specific inhibition of PBP3 by this compound initiates a cascade of events that ultimately leads to bacterial cell death.

Inhibition of Cell Division and Filamentation

As PBP3 is essential for septum formation, its inactivation by this compound directly blocks cell division.[10] However, cellular growth (elongation) continues, resulting in the formation of long, filamentous cells.[5] This morphological change is a hallmark of PBP3 inhibition.

Cell Wall Weakening and Lysis

The continued elongation without division puts significant stress on the bacterial cell envelope. The lack of proper septal peptidoglycan synthesis, coupled with the ongoing activity of autolytic enzymes, leads to a weakening of the cell wall at the potential division sites. This structural instability eventually results in cell lysis and death.[3] The process is driven by the internal turgor pressure of the bacterium acting on the compromised cell wall.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's action on bacterial cells.

Experimental Workflow for PBP Competition Assay

References

- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. youtube.com [youtube.com]

- 10. Inhibition of penicillin-binding protein 3 of Escherichia coli K-12. Effects upon growth, viability and outer membrane barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Carumonam (AMA-1080): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam, designated AMA-1080 during its development, is a synthetic monobactam antibiotic. It emerged from research focused on the chemical modification of sulfazecin, a naturally occurring β-lactam produced by Pseudomonas acidophila. Developed by Takeda Pharmaceutical Company in the early 1980s, this compound demonstrated potent activity against a broad spectrum of aerobic Gram-negative bacteria, including strains resistant to other β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key experimental data, and the methodologies employed in its evaluation.

Discovery and Development Timeline

The development of this compound can be traced back to the exploration of monocyclic β-lactam structures, inspired by the discovery of naturally occurring monobactams. The timeline below outlines the key milestones in its journey from a laboratory compound to a clinically evaluated antibiotic.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme involved in the septation process during bacterial cell division. By binding to and inactivating PBP3, this compound disrupts the formation of the peptidoglycan layer, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[1]

In-Vitro Activity

This compound exhibits potent in-vitro activity against a wide range of aerobic Gram-negative bacteria. Its activity is particularly notable against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates as reported in early studies.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | 258 | 0.05 | 0.2 | [1] |

| Klebsiella pneumoniae | 129 | 0.1 | 0.39 | [1] |

| Enterobacter cloacae | 134 | 0.2 | 6.25 | [1] |

| Serratia marcescens | 108 | 0.39 | 1.56 | [1] |

| Proteus mirabilis | 114 | 0.024 | 0.05 | [1] |

| Pseudomonas aeruginosa | 256 | 3.13 | 12.5 | [1] |

Experimental Protocols

In-Vitro Susceptibility Testing (Broth Microdilution)

The in-vitro activity of this compound was primarily determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The affinity of this compound for PBPs was determined using a competitive binding assay with a radiolabeled β-lactam, typically [³H]-benzylpenicillin.

Protocol:

-

Membrane Preparation: Bacterial cells are harvested and lysed to isolate the inner membrane fraction, which is rich in PBPs.

-

Competitive Binding: The membrane preparations are incubated with increasing concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 30°C) to allow binding to the PBPs.

-

Radiolabeling: A saturating concentration of a radiolabeled β-lactam (e.g., [³H]-benzylpenicillin) is then added, and the incubation is continued for another defined period (e.g., 10 minutes at 30°C). The radiolabel binds to the PBPs that are not already occupied by this compound.

-

Separation and Detection: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then treated for fluorography to visualize the radiolabeled PBP bands.

-

Quantification: The intensity of the bands is quantified to determine the concentration of this compound required to inhibit 50% of the binding of the radiolabeled penicillin to each PBP (IC₅₀).

β-Lactamase Stability Assay

The stability of this compound to hydrolysis by various β-lactamases was assessed using a spectrophotometric method.

Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a known concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: A purified β-lactamase preparation is added to initiate the hydrolysis reaction.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 260 nm) over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of hydrolysis is calculated from the change in absorbance over time. This rate is compared to the hydrolysis rate of a known β-lactamase-labile substrate (e.g., penicillin G or cephaloridine) to determine the relative stability of this compound.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy volunteers revealed that this compound has a relatively short elimination half-life and is primarily excreted unchanged in the urine.

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 1.3 - 1.7 hours | [2] |

| Volume of Distribution (Vd) | 0.16 - 0.19 L/kg | [2] |

| Protein Binding | ~28% | [2] |

| Urinary Excretion (24h) | 75 - 85% (unchanged) | [2] |

Clinical Efficacy and Safety

Clinical trials demonstrated the efficacy of this compound in treating a variety of infections caused by susceptible Gram-negative bacteria, including complicated urinary tract infections, lower respiratory tract infections, and septicemia. The overall clinical cure rates were generally high.

Adverse events reported in clinical trials were typically mild and transient. The most common side effects included gastrointestinal disturbances (such as diarrhea and nausea) and skin rashes.

Conclusion

This compound (AMA-1080) represents a significant development in the field of monobactam antibiotics. Its discovery and development in the 1980s provided a valuable therapeutic option for the treatment of serious Gram-negative infections. Its potent and specific mechanism of action, favorable pharmacokinetic profile, and stability against many β-lactamases underscored its clinical potential. This technical guide has provided a detailed overview of the key milestones and scientific investigations that characterized the journey of this compound from a promising synthetic compound to a clinically effective antibiotic.

References

The Antibacterial Spectrum of Carumonam: A Technical Guide for Researchers

Introduction

Carumonam is a synthetic, N-sulfonated monocyclic β-lactam (monobactam) antibiotic designed for parenteral administration.[1][2] As a member of the monobactam class, it represents a targeted approach to antimicrobial therapy, exhibiting a spectrum of activity primarily directed against aerobic Gram-negative bacteria.[1][3][4] Its structural integrity, particularly its resistance to hydrolysis by a wide array of β-lactamase enzymes, makes it a subject of significant interest in an era of mounting antibiotic resistance.[5][6][7] This guide provides an in-depth analysis of this compound's antibacterial spectrum, mechanism of action, and the experimental protocols used for its evaluation, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][6] The primary molecular target for this compound within Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[2][5][8][9]

The sequence of events is as follows:

-

Periplasmic Penetration: this compound must first traverse the outer membrane of the Gram-negative bacterium to reach its target in the periplasmic space.[1][10] Studies indicate that this compound has an efficient penetration rate, comparable to other monobactams like aztreonam.[11]

-

PBP3 Inhibition: In the periplasm, this compound covalently binds to the active site of PBP3 with high affinity.[8][9] PBP3 is a critical transpeptidase involved in the cross-linking of peptidoglycan chains during cell division (septum formation).

-

Inhibition of Cell Division: By inactivating PBP3, this compound blocks septum formation, leading to the inability of the bacteria to divide. This results in the formation of elongated, filamentous cells.[8][9][12]

-

Cell Lysis: The continued activity of autolytic enzymes in the absence of proper cell wall maintenance weakens the cellular structure, ultimately leading to cell lysis and death.[1][6][12]

A key characteristic of this compound is its high stability against a broad range of β-lactamases, including most common plasmid-mediated (e.g., TEM, OXA, PSE) and chromosomal enzymes.[3][11][5] This intrinsic resistance allows it to remain effective against many strains that have developed resistance to other β-lactam antibiotics.

Antibacterial Spectrum: Quantitative Data

This compound's activity is concentrated on the Enterobacteriaceae family and other clinically relevant Gram-negative bacilli, including Pseudomonas aeruginosa. It demonstrates little to no clinically relevant activity against Gram-positive organisms (like Staphylococcus aureus) or anaerobic bacteria.[3][5][13] The following table summarizes its in vitro activity, primarily expressed as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

| Bacterial Species/Group | Number of Isolates | MIC90 (µg/mL) | Comparative Notes & References |

| Enterobacteriaceae (Overall) | 1,156 | 0.013 - 25 | Generally more active than aztreonam, ceftriaxone, and ceftazidime.[5][14] 90% of isolates were inhibited at ≤0.5 µg/mL in another study.[14] |

| Escherichia coli | Not specified | < 0.5 | Activity parallel to ceftriaxone.[4][15] High activity noted.[11] |

| Klebsiella pneumoniae | Not specified | < 0.5 | Superiority to aztreonam and reference cephalosporins demonstrated.[5] Activity parallel to ceftriaxone.[4][15] |

| Klebsiella oxytoca | Not specified | 0.2 | Notably more active than aztreonam (MIC90 = 50 µg/mL), linked to higher stability against K. oxytoca β-lactamase.[5] Enhanced activity also noted elsewhere.[15] |

| Enterobacter cloacae | Not specified | N/A | Superiority to aztreonam and reference cephalosporins demonstrated.[5] Enhanced activity also noted.[15] |

| Serratia marcescens | Not specified | < 0.5 | Activity parallel to ceftriaxone.[4][15] |

| Citrobacter freundii | Not specified | N/A | Enhanced activity noted in comparison to ceftriaxone.[15] |

| Proteus spp. | Not specified | N/A | High effectiveness against indole-positive Proteus.[11] Activity parallel to ceftriaxone.[15] |

| Haemophilus influenzae | Not specified | < 0.5 | High in vitro activity reported.[4][5] |

| Pseudomonas aeruginosa | Not specified | 12.5 | Activity is comparable to aztreonam and ceftazidime.[5] Another study found activity intermediate between aztreonam and ceftazidime.[14] |

| P. aeruginosa (Gentamicin-Resist.) | Not specified | 8 | Was the most active β-lactam against these resistant strains in one study.[13] |

| Other Non-fermenters | 355 (group) | > 8 | Generally does not exhibit clinically useful activity against non-aeruginosa non-fermenters.[16] |

Experimental Protocols

The quantitative data for this compound's antibacterial spectrum are primarily derived from standardized antimicrobial susceptibility testing (AST) methods. The most common of these are broth microdilution and agar dilution, performed according to established guidelines.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.

-

A growth control well (broth only) and a sterility control well (uninoculated broth) are included.

-

-

Inoculum Preparation:

-

The test bacterium is subcultured onto a non-selective agar plate and incubated to ensure purity and viability.

-

Several colonies are used to inoculate a saline or broth solution. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, the plates are examined visually for turbidity (bacterial growth).

-

The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound exhibits a potent and targeted antibacterial spectrum against a wide range of clinically significant Gram-negative bacteria, including the majority of Enterobacteriaceae and Pseudomonas aeruginosa. Its high affinity for PBP3, coupled with its notable stability in the presence of numerous β-lactamases, underscores its potential utility, particularly against multidrug-resistant pathogens. The quantitative data consistently demonstrate low MIC values for susceptible organisms, positioning this compound as a valuable agent in the antimicrobial armamentarium for infections caused by proven or suspected Gram-negative pathogens.

References

- 1. What is this compound Sodium used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. journals.asm.org [journals.asm.org]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. karger.com [karger.com]

- 9. karger.com [karger.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bactericidal and bacteriolytic activities of this compound and its effect on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound (Ro 17-2301; AMA-1080) versus enteropathogenic and nonfermentative gram-negative rods and Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Carumonam Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carumonam, a monobactam antibiotic, exhibits targeted activity against a range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's efficacy against P. aeruginosa. It details the experimental protocols for crucial assays, including minimum inhibitory concentration (MIC) determination, checkerboard synergy assays, and time-kill kinetic studies. While specific quantitative data from peer-reviewed literature is limited, this guide presents structured templates for data presentation to aid researchers in organizing and interpreting their findings. Furthermore, it includes visualizations of experimental workflows and conceptual signaling pathways to enhance understanding of the methodologies and potential drug interactions.

Introduction

Pseudomonas aeruginosa is a formidable pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The development of novel therapeutic agents and combination strategies is paramount in combating infections caused by this organism. This compound (RO 17-2301) is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Its mechanism of action involves the specific inhibition of penicillin-binding protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, leading to cell filamentation and lysis. This targeted action makes it an interesting candidate for single-agent and combination therapies against P. aeruginosa.

This guide serves as a technical resource for researchers investigating the in vitro activity of this compound against P. aeruginosa. It provides standardized methodologies and frameworks for data analysis and presentation.

Data Presentation

Comprehensive in vitro studies are essential to characterize the antimicrobial activity of this compound. The following tables are presented as standardized templates for the systematic recording and comparison of quantitative data. Due to the limited availability of specific historical data for this compound in the public domain, researchers are encouraged to populate these tables with their own experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound against Pseudomonas aeruginosa

This table should be used to summarize the MICs of this compound against a large collection of clinical P. aeruginosa isolates.

| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| e.g., 140 | Data not available | Data not available | Data not available |

A study involving 140 clinical isolates of Pseudomonas aeruginosa found that 78% were susceptible to this compound.[1]

Table 2: Synergy of this compound with Other Antibiotics against Pseudomonas aeruginosa (Checkerboard Assay)*

This table is designed to present the results of checkerboard synergy testing, quantifying the interaction between this compound and other antimicrobial agents using the Fractional Inhibitory Concentration Index (FICI).

| Combination Agent | Number of Isolates | FICI Range | Synergy (FICI ≤ 0.5) | Additive/Indifference (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) |

| e.g., Gentamicin | Data not available | Data not available | Data not available | Data not available | Data not available |

| e.g., Piperacillin | Data not available | Data not available | Data not available | Data not available | Data not available |

| e.g., Fosfomycin | Data not available | Data not available | Data not available | Data not available | Data not available |

Synergism has been reported between this compound and agents like fosfomycin and gentamicin against P. aeruginosa, though specific FICI values are not widely documented.[2]

Table 3: Time-Kill Kinetics of this compound against Pseudomonas aeruginosa

This table is intended to summarize the bactericidal activity of this compound over time, both alone and in combination with another antibiotic. The data should reflect the change in bacterial viability (log₁₀ CFU/mL) at various time points.

| Treatment | Concentration (µg/mL) | - | Mean Log₁₀ CFU/mL Reduction from Initial Inoculum at: |

| 0h | 2h | ||

| Growth Control | - | 0 | e.g., +1.5 |

| This compound | e.g., 4 x MIC | 0 | Data not available |

| Combination Agent | e.g., 1 x MIC | 0 | Data not available |

| This compound + Combination Agent | e.g., 4 x MIC + 1 x MIC | 0 | Data not available |

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparability of in vitro antimicrobial susceptibility testing results.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations (e.g., 0.25 to 128 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

-

Plate Setup:

-

Prepare a 96-well microtiter plate by dispensing 50 µL of CAMHB into each well.

-

Along the x-axis, create serial twofold dilutions of this compound.

-

Along the y-axis, create serial twofold dilutions of the second antibiotic.

-

The wells will thus contain various combinations of the two drugs. Include wells with each drug alone to determine their individual MICs.

-

-

Inoculation and Incubation:

-

Prepare and standardize the P. aeruginosa inoculum as described for the broth microdilution method (to a final concentration of ~5 x 10⁵ CFU/mL in the wells).

-

Inoculate each well with 100 µL of the bacterial suspension.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Data Analysis and FICI Calculation:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

The FICI is interpreted as follows:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

-

Time-Kill Kinetic Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent.

-

Preparation:

-

Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

If testing a combination, prepare tubes with each antibiotic alone and in combination at the desired concentrations.

-

Include a growth control tube without any antibiotic.

-

-

Inoculation:

-

Prepare a standardized inoculum of P. aeruginosa to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto a non-selective agar medium.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each treatment.

-

Bactericidal activity is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Synergy in a time-kill assay is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual pathways relevant to the in vitro testing of this compound.

Caption: Workflow for MIC Determination.

Caption: Conceptual Synergistic Pathway.

References

Carumonam's Resistance to Beta-Lactamase Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic known for its notable stability against hydrolysis by a wide array of beta-lactamase enzymes. This resistance is a critical attribute, as the production of beta-lactamases is a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides an in-depth analysis of this compound's interaction with various beta-lactamases, summarizing available data on its stability, outlining relevant experimental protocols, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals.

This compound's molecular structure, characterized by a sulfated monocyclic beta-lactam ring, confers a high degree of resistance to many common plasmid- and chromosomally-mediated beta-lactamases.[1][2][3][4] This stability allows it to maintain its antibacterial efficacy against a range of gram-negative bacteria that produce these enzymes.

Core Data on this compound's Beta-Lactamase Stability

The following tables summarize the available data on the stability of this compound against various beta-lactamases. It is important to note that while qualitative and comparative data are available, specific quantitative kinetic parameters such as Vmax, Km, and kcat for this compound hydrolysis are not widely reported in publicly accessible literature.

Table 1: Stability of this compound Against Common Beta-Lactamases

| Beta-Lactamase Type | Specific Enzymes | Stability of this compound | Citation(s) |

| Plasmid-Mediated (Class A) | TEM, OXA, PSE | Very stable | [1] |

| Chromosomally-Mediated (Class A) | K1 (Klebsiella oxytoca) | More stable than aztreonam. Aztreonam is hydrolyzed at rates ≥5 times higher than this compound. | [1][2][3] |

| Chromosomally-Mediated (Class C) | P99 | Very stable | [1] |

| Chromosomally-Mediated | K14 | Very stable | [1] |

| Morganella morganii Beta-Lactamase | - | Inactivated more rapidly than aztreonam. | [5] |

Table 2: Inhibitory Activity of this compound Against Beta-Lactamases

| Beta-Lactamase Class (Richmond-Sykes) | Inhibitory Activity of this compound | Citation(s) |

| Type Ia | Inhibitor | [2] |

| Type Id | Inhibitor | [2] |

| Type III | Poor inhibitor | [2] |

Experimental Protocols

Determining Beta-Lactamase Activity via Spectrophotometric Assay (Nitrocefin Method)

The nitrocefin assay is a widely used spectrophotometric method for the detection and quantification of beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.

Materials:

-

Nitrocefin solution (typically 0.5-1.0 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.0)

-

Purified beta-lactamase enzyme or bacterial cell lysate containing the enzyme

-

Spectrophotometer (plate reader or cuvette-based)

-

Appropriate buffer (e.g., phosphate buffer, pH 7.0)

-

Test compounds (e.g., this compound) for inhibition studies

Procedure:

-

Preparation of Reagents: Prepare a working solution of nitrocefin in the assay buffer. The final concentration of nitrocefin in the assay will depend on the specific enzyme being studied but is often in the range of 50-100 µM.

-

Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme in the assay buffer to a concentration that yields a linear rate of hydrolysis over a defined time period.

-

Assay Setup:

-

For determining hydrolytic activity: In a microplate well or a cuvette, mix the enzyme solution with the assay buffer.

-

For inhibition studies (IC50 determination): Pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound) for a specified time before adding the substrate.

-

-

Initiation of Reaction: Add the nitrocefin solution to the enzyme (or enzyme-inhibitor mixture) to start the reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at a wavelength of approximately 486 nm (the peak absorbance of hydrolyzed nitrocefin). Record the absorbance at regular intervals.

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

-

For inhibition studies, plot the initial rate of reaction against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC is a robust method for quantifying the degradation of a beta-lactam antibiotic over time in the presence of a beta-lactamase.

General Protocol Outline:

-

Reaction Mixture: Incubate a known concentration of this compound with a specific beta-lactamase in a suitable buffer at a controlled temperature.

-

Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, typically by adding a quenching agent like a strong acid or by rapid freezing.

-

Sample Preparation: Centrifuge the samples to remove any precipitated protein and transfer the supernatant to HPLC vials.

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Quantification: The concentration of remaining this compound is determined by comparing the peak area of this compound in the sample to a standard curve of known this compound concentrations.

-

-

Data Analysis: Plot the concentration of remaining this compound against time to determine the rate of hydrolysis.

Visualizations

Experimental Workflow for Beta-Lactamase Hydrolysis Assay

References

- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preferential hydrolysis of cis configuration compounds at the 3,4 position of monobactams by beta-lactamase from Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Carumonam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a synthetic monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria. As a member of the β-lactam class of antibiotics, its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. This compound exhibits a high affinity for PBP3 in Gram-negative bacteria.[1] The inhibition of PBP3 specifically blocks the septation process during cell division, resulting in the formation of elongated, filamentous bacterial cells.[1]

References

An In-depth Technical Guide to the Mode of Action of Carumonam: Initial Studies

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial studies on the mode of action of Carumonam, a sulfonated monocyclic β-lactam antibiotic. It details the molecular mechanism, antibacterial spectrum, quantitative efficacy, and its notable stability against β-lactamases. The document includes detailed experimental protocols for key assays and visual diagrams to elucidate complex pathways and workflows.

Core Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1] As a member of the monobactam class, its primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell death.

The specific mode of action involves:

-

Target Binding: this compound exhibits a high and specific affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, including Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[3][4][5][6] Its affinity for other PBPs, such as PBP1a, is significantly lower.[3][5]

-

Inhibition of Peptidoglycan Synthesis: By binding to and inactivating PBP3, this compound blocks the transpeptidation step in peptidoglycan biosynthesis. This prevents the cross-linking of peptide chains, which is crucial for the strength and rigidity of the cell wall.[1][7]

-

Morphological Changes and Cell Lysis: The specific inhibition of PBP3 leads to the formation of long, filamentous bacterial cells, a characteristic morphological change observed after exposure to concentrations at or above one-half the Minimum Inhibitory Concentration (MIC).[3][4] This structural weakening of the cell envelope ultimately results in cell lysis and bacterial death due to osmotic pressure.[1]

Caption: The core mechanism of this compound action on Gram-negative bacteria.

Antibacterial Spectrum and Efficacy

This compound's activity is primarily directed against aerobic Gram-negative bacteria. It demonstrates potent activity against members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Haemophilus influenzae.[2][6][8] Conversely, it shows weak or no activity against Gram-positive cocci (e.g., Staphylococcus aureus) and anaerobic bacteria.[6][9][10]

Table 1: In Vitro Activity of this compound Against Key Gram-Negative Pathogens

| Bacterial Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Source(s) |

|---|---|---|---|---|

| Enterobacteriaceae (family) | 0.013 - 25 | - | ≤ 8.0 | [2][8][9] |

| Escherichia coli | - | - | ≤ 0.5 | [10][11] |

| Klebsiella pneumoniae | - | - | ≤ 0.5 | [6][10] |

| Klebsiella oxytoca | - | - | 0.2 | [6] |

| Enterobacter cloacae | - | - | ≤ 0.5 | [6][10] |

| Citrobacter spp. | - | ≤ 4.0 | - | [9][12] |

| Serratia spp. | - | ≤ 4.0 | - | [9][12] |

| Proteus (indole-positive) | - | - | ≤ 0.5 | [10][11] |

| Pseudomonas aeruginosa | - | - | 12.5 | [2][6] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Penicillin-Binding Protein (PBP) Affinity

The antibacterial potency of this compound is directly linked to its high affinity for PBP3. Competition binding assays have quantified this interaction, demonstrating that the concentration required to inhibit 50% of PBP3 binding (IC₅₀) is often within the range of the observed MIC for that organism.[3][4]

Table 2: IC₅₀ Values of this compound for Penicillin-Binding Proteins

| Organism | PBP Target | IC₅₀ (μg/mL) | Corresponding MIC (μg/mL) | Source(s) |

|---|---|---|---|---|

| Escherichia coli | PBP3 | 0.1 - 0.4 | 0.1 - 0.4 | [3][4] |

| PBP1a | >10 | - | [3] | |

| Enterobacter cloacae | PBP3 | 0.1 - 0.4 | 0.1 - 0.4 | [3][4] |

| Pseudomonas aeruginosa | PBP3 | <0.1 | 12.5 | [3][4] |

| Staphylococcus aureus | PBP1, PBP2 | >100 | >100 |[3][4] |

References

- 1. What is this compound Sodium used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. karger.com [karger.com]

- 4. karger.com [karger.com]

- 5. Compound | AntibioticDB [antibioticdb.com]

- 6. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 8. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Carumonam: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Carumonam, a monobactam antibiotic. The methods outlined below adhere to the principles of standardized antimicrobial susceptibility testing as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining the MIC of this compound are broth microdilution and agar dilution. Both methods involve exposing a standardized bacterial inoculum to serial dilutions of this compound.

Data Presentation: this compound MIC Data Summary

The following tables summarize the in vitro activity of this compound against key Gram-negative bacteria.

Table 1: this compound MIC Distribution for Enterobacterales

| Organism Group | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterobacterales | 1156 | - | - | 0.013 - 25 |

| Cefoperazone-Resistant Enterobacteriaceae | - | - | ≤8.0 (for 52% of isolates) | - |

Table 2: this compound MIC Distribution for Pseudomonas aeruginosa

| Organism Group | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | - | - | 12.5 | - |

| Pseudomonas aeruginosa (Clinical Isolates) | 140 | - | - | Active against 78% of strains |

Experimental Protocols

Accurate determination of this compound MICs requires adherence to established protocols to ensure reproducibility and comparability of results. The following are detailed methodologies for broth microdilution and agar dilution.

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is a widely used technique for determining MICs.

Materials:

-

This compound analytical standard

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., clinical isolates, quality control strains)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35 ± 2°C)

-

Quality Control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

-

Further dilutions are made from this stock solution.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL). Discard 100 µL from the last column of dilutions.

-

The final volume in each well will be 100 µL before adding the inoculum.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (at 625 nm).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

-

-

Inoculation of Microtiter Plates:

-

Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

-

Quality Control:

-

Concurrently test the recommended QC strains. The expected MIC ranges for this compound are:

-

E. coli ATCC® 25922™: 0.03 - 0.25 µg/mL

-

P. aeruginosa ATCC® 27853™: 1.0 - 4.0 µg/mL

-

-

If the QC results are outside the acceptable range, the test results for the clinical isolates are considered invalid.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Inoculum replicating apparatus (optional)

-

Incubator (35 ± 2°C)

-

Quality Control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described for the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare a series of sterile tubes each containing 18 mL of molten MHA maintained at 45-50°C in a water bath.

-

Prepare serial two-fold dilutions of the this compound stock solution at 10 times the desired final concentrations.

-

Add 2 mL of each this compound dilution to a corresponding tube of molten MHA to achieve the final desired concentrations. Also, prepare a growth control plate with no antibiotic.

-

Mix the contents of each tube thoroughly by inverting several times and pour into sterile petri dishes.

-

Allow the agar to solidify at room temperature. The final agar depth should be 3-4 mm.

-

Dry the plates to remove excess surface moisture.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Spot the prepared bacterial suspensions onto the surface of the agar plates, including the growth control plate. An inoculum replicating apparatus can be used to deliver a standardized volume.

-

Allow the inoculated spots to dry completely before inverting the plates for incubation.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

-

-

Quality Control:

-

Test the QC strains in the same manner. The expected MIC ranges are the same as for the broth microdilution method.

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the MIC of this compound using both broth and agar dilution methods.

Caption: Workflow for this compound MIC Determination.

Preparation and storage of Carumonam stock solutions for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carumonam is a monobactam antibiotic with potent activity primarily against Gram-negative bacteria.[1][2] As a member of the beta-lactam class of antibiotics, it is characterized by its monocyclic beta-lactam ring, which renders it highly resistant to hydrolysis by many beta-lactamases.[2] this compound is supplied as this compound Sodium, a salt form that enhances its solubility for in vitro and in vivo applications.[3] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for use in various in vitro assays, including antimicrobial susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] Specifically, it binds with high affinity to penicillin-binding proteins (PBPs), particularly PBP-3, in Gram-negative bacteria.[2][5] The inhibition of these essential enzymes prevents the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.

A diagram illustrating the mechanism of action of this compound is provided below.

Caption: Mechanism of action of this compound.

Preparation and Storage of this compound Stock Solutions

The proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in in vitro assays. The following tables summarize the key information regarding solubility, recommended storage conditions, and stability.

Table 1: Solubility and Recommended Solvents for this compound Sodium

| Solvent | Solubility | Notes |

| DMSO | Soluble | A common solvent for creating high-concentration stock solutions. The final concentration in the assay should be kept low to avoid solvent toxicity. |

| Sterile Water | Soluble | This compound Sodium is soluble in water. Use sterile, deionized or distilled water for reconstitution. |

| Phosphate Buffer | Soluble | Can be used as a diluent. Ensure the pH of the buffer is compatible with the experimental conditions. |

Data derived from product information sheets and general laboratory practices for beta-lactam antibiotics.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Stock Solution | -80°C | Up to 6 months | Based on stability data for other beta-lactam antibiotics, it is recommended to store aqueous stock solutions at -80°C for long-term use.[6] |

| Working Dilutions | 2-8°C | Use on the same day | It is recommended to prepare fresh working dilutions for each experiment to ensure potency. Beta-lactam antibiotics can be unstable in aqueous solutions at room temperature.[7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound Sodium.

Materials:

-

This compound Sodium powder

-

Dimethyl sulfoxide (DMSO) or sterile, purified water

-

Sterile, conical polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, filter-sterilized pipette tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound Sodium powder in a sterile microcentrifuge tube on a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Solubilization: Add the appropriate volume of solvent (DMSO or sterile water) to the tube. For a 10 mg/mL solution, add 1 mL of solvent.

-

Dissolving: Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 50 µL) in polypropylene tubes.

-

Storage: Store the aliquots at -80°C for long-term storage.

A workflow diagram for the preparation of this compound stock solution is provided below.

Caption: Workflow for this compound stock solution preparation.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

-

This compound stock solution (e.g., 1280 µg/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Sterile saline (0.85% NaCl) or CAMHB for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes.

-

For example, to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL, prepare intermediate concentrations at twice the final desired concentration.

-

Dispense 50 µL of the appropriate this compound dilutions into the wells of the test microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to the growth control well(s).

-

The final volume in each well will be 100 µL.

-

Include a sterility control well containing 100 µL of uninoculated CAMHB.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The sterility control well should show no growth, and the growth control well should show adequate growth.

-

A workflow for the broth microdilution assay is depicted below.

Caption: Broth microdilution workflow for MIC determination.

Table 3: Quality Control Ranges for this compound MIC Testing

| Quality Control Strain | CLSI-recommended MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 0.03 - 0.25 |

| Pseudomonas aeruginosa ATCC 27853 | 1.0 - 4.0 |

Source: Journal of Clinical Microbiology, Nov. 1987, p. 2243-2246.[8]

Table 4: In Vitro Activity of this compound against Selected Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacteriaceae (overall) | - | ≤ 8.0 |

| Klebsiella oxytoca | - | 0.2 |

| Pseudomonas aeruginosa | - | 12.5 |

| Enterobacter spp. | 4.0 | - |

| Citrobacter spp. | 4.0 | - |

| Serratia spp. | 4.0 | - |

Data compiled from multiple in vitro studies.[2][5] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A hyphen indicates that the specific value was not reported in the cited sources.

References

- 1. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]

- 2. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nih.org.pk [nih.org.pk]

- 6. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infectiologie.com [infectiologie.com]

- 8. Susceptibility testing of this compound: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Carumonam in Murine Models of Bacterial Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carumonam is a synthetic N-sulfonated monocyclic β-lactam (monobactam) antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria, including members of the family Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through a high affinity for penicillin-binding protein 3 (PBP3).[2][4] A key feature of this compound is its stability against hydrolysis by a wide range of plasmid- and chromosomally-mediated β-lactamases, making it a valuable agent against resistant strains.[2] Murine models are indispensable for the preclinical evaluation of this compound, allowing for the assessment of its pharmacokinetic profile and in vivo efficacy in a setting that can simulate human infections.[5][6]

Pharmacokinetics of this compound in Murine Models

The pharmacokinetic properties of this compound have been evaluated in mice, typically involving subcutaneous administration. Following administration, this compound is readily absorbed and distributed into plasma and various tissues.[7] Its pharmacokinetic profile in mice is characterized by a relatively short half-life compared to higher-order species.[7]

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single 20 mg/kg subcutaneous dose.

| Parameter | Value | Unit | Source |

| Peak Plasma Level (Cmax) | 41 | µg/mL | [7] |

| Area Under the Curve (AUC) | 20 | µg·h/mL | [7] |

| Plasma Half-life (t½) | 0.24 | h | [7] |

| Plasma Clearance | 16.7 | mL/min/kg | [7] |

This data is crucial for designing dosing regimens in efficacy studies, ensuring that plasma concentrations exceed the minimum inhibitory concentration (MIC) for the target pathogens.

In Vivo Efficacy of this compound in Murine Infection Models

This compound has demonstrated excellent protective activity in various murine models of infection caused by aerobic Gram-negative bacteria.[2][5] The efficacy, often measured as the 50% effective dose (ED₅₀), generally correlates well with its in vitro activity (MIC).[2] Common models include systemic (intraperitoneal) infections, urinary tract infections, and thigh infections.[5][8]

Data Presentation: In Vivo Protective Activity (ED₅₀) of this compound in Systemic Murine Infections

The table below presents the ED₅₀ values of this compound against various Gram-negative pathogens in a murine systemic (intraperitoneal) infection model.

| Bacterial Strain | ED₅₀ (mg/kg) |

| Escherichia coli Ec-1 | 0.057 |

| Klebsiella pneumoniae Kp-10 | 0.038 |

| Klebsiella oxytoca Ko-14 | 0.21 |

| Proteus vulgaris Pv-6 | 0.16 |

| Enterobacter cloacae Ec-9 | 0.11 |

| Serratia marcescens Sm-2 | 0.32 |

| Pseudomonas aeruginosa Pa-56 | 4.8 |

Data sourced from Imada et al. (1985), which details the in vitro and in vivo antibacterial activities of this compound.

Experimental Protocols

Protocol 1: Systemic (Intraperitoneal) Infection Model for ED₅₀ Determination

This protocol outlines the procedure for establishing a systemic infection in mice to determine the 50% effective dose (ED₅₀) of this compound.

Methodology:

-

Animal Model: Use specific-pathogen-free male ICR mice (or equivalent strain), typically 4-5 weeks old, weighing approximately 20-25g. House animals under standard laboratory conditions with ad libitum access to food and water.

-

Bacterial Inoculum Preparation:

-

Culture the selected Gram-negative bacterial strain (e.g., E. coli, K. pneumoniae) overnight on an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Harvest bacterial cells and suspend them in sterile saline.

-

To enhance virulence, mix the bacterial suspension with an equal volume of 5% (w/v) sterile mucin. The final bacterial concentration should be adjusted to be approximately 100 times the LD₅₀ (the dose lethal to 50% of animals).

-

-

Infection:

-

Administer 0.5 mL of the prepared bacterial inoculum via intraperitoneal (i.p.) injection to each mouse.

-

-

Treatment:

-

Prepare serial dilutions of this compound in sterile saline.

-

Administer the this compound solutions subcutaneously (s.c.) at a volume of 0.2 mL per mouse. The first dose is typically given 1 hour post-infection, with a second dose administered 4-6 hours later if required by the experimental design.

-

-

Observation and Endpoint:

-

Monitor the mice for mortality and clinical signs of infection for a period of 7 days.

-

Record the number of surviving mice in each treatment group.

-

Calculate the ED₅₀ value using a statistical method such as the probit method.

-

Caption: Workflow for determining this compound ED₅₀ in a murine systemic infection model.

Protocol 2: Ascending Urinary Tract Infection (UTI) Model

This protocol is designed to evaluate the efficacy of this compound, alone or in combination with other antibiotics, in a murine model of UTI caused by P. aeruginosa.[8]

Methodology:

-

Animal Model: Use female mice (e.g., ddY strain), 5 weeks old. Provide sterile food and water throughout the experiment to prevent contamination.

-